molecular formula C18H16N2S B11971258 2-(4-methylsulfanylphenyl)-2,3-dihydro-1H-perimidine CAS No. 307330-22-9

2-(4-methylsulfanylphenyl)-2,3-dihydro-1H-perimidine

Cat. No.: B11971258
CAS No.: 307330-22-9
M. Wt: 292.4 g/mol
InChI Key: ZGSXAZRGUJZVBY-UHFFFAOYSA-N
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Description

2-(4-methylsulfanylphenyl)-2,3-dihydro-1H-perimidine is an organic compound that belongs to the class of perimidines Perimidines are heterocyclic compounds containing a fused ring system composed of a pyrimidine ring and a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methylsulfanylphenyl)-2,3-dihydro-1H-perimidine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methylsulfanylbenzaldehyde and 1,2-diaminobenzene.

    Condensation Reaction: The 4-methylsulfanylbenzaldehyde undergoes a condensation reaction with 1,2-diaminobenzene in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid. This reaction forms an intermediate Schiff base.

    Cyclization: The Schiff base intermediate is then subjected to cyclization under reflux conditions, typically in the presence of a solvent like ethanol or methanol. This step leads to the formation of the desired this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(4-methylsulfanylphenyl)-2,3-dihydro-1H-perimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where the methylsulfanyl group can be replaced by other functional groups using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as a solvent.

    Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols), organic solvents like dichloromethane or toluene.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amine derivatives.

    Substitution: Various substituted perimidine derivatives.

Scientific Research Applications

2-(4-methylsulfanylphenyl)-2,3-dihydro-1H-perimidine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(4-methylsulfanylphenyl)-2,3-dihydro-1H-perimidine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through:

Comparison with Similar Compounds

Similar Compounds

    2-(4-methylsulfonylphenyl)-2,3-dihydro-1H-perimidine: This compound has a sulfonyl group instead of a sulfanyl group, which can alter its chemical and biological properties.

    2-(4-methylsulfanylphenyl)imidazo[1,2-a]pyridine: This compound has a different heterocyclic core but shares the 4-methylsulfanylphenyl group.

Uniqueness

2-(4-methylsulfanylphenyl)-2,3-dihydro-1H-perimidine stands out due to its unique combination of a perimidine core and a 4-methylsulfanylphenyl group. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.

Properties

CAS No.

307330-22-9

Molecular Formula

C18H16N2S

Molecular Weight

292.4 g/mol

IUPAC Name

2-(4-methylsulfanylphenyl)-2,3-dihydro-1H-perimidine

InChI

InChI=1S/C18H16N2S/c1-21-14-10-8-13(9-11-14)18-19-15-6-2-4-12-5-3-7-16(20-18)17(12)15/h2-11,18-20H,1H3

InChI Key

ZGSXAZRGUJZVBY-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=C(C=C1)C2NC3=CC=CC4=C3C(=CC=C4)N2

solubility

2.4 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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